molecular formula C7H16ClNO2S B11733203 2-Methanesulfonylcyclohexan-1-amine hydrochloride

2-Methanesulfonylcyclohexan-1-amine hydrochloride

Cat. No.: B11733203
M. Wt: 213.73 g/mol
InChI Key: IVHIXTAXUMILDJ-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl. It is a derivative of cyclohexanamine, where a methanesulfonyl group is attached to the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the amine. Finally, the amine is converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation, amination, and salt formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methanesulfonylcyclohexan-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The methanesulfonyl group is known to interact with active sites of enzymes, leading to inhibition of their activity. This property makes it valuable in the study of enzyme kinetics and drug development .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound without the methanesulfonyl group.

    Methanesulfonyl chloride: The sulfonylating agent used in the synthesis.

    Cyclohexanone: The starting material for the synthesis.

Uniqueness

2-Methanesulfonylcyclohexan-1-amine hydrochloride is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research applications, distinguishing it from its analogs .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

2-methylsulfonylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H

InChI Key

IVHIXTAXUMILDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCCC1N.Cl

Origin of Product

United States

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